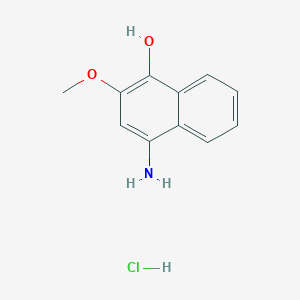
2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide, also known as EFA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. EFA is an amide derivative of 2-(2-ethoxy-4-formylphenoxy) acetic acid and has shown potential in various research applications.
Mecanismo De Acción
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide is not yet fully understood. However, it has been proposed that 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide exerts its therapeutic effects by modulating the activity of various signaling pathways. For example, 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response (Chen et al., 2017). 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth (Li et al., 2018).
Biochemical and Physiological Effects
2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models (Chen et al., 2017). Moreover, 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has been found to increase the levels of antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in neuronal cells (Li et al., 2018). 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells (Zhang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide is its low toxicity. It has been found to have no significant adverse effects in animal models even at high doses (Chen et al., 2017). Moreover, 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide is relatively easy to synthesize and has a high purity, making it suitable for use in various research applications. However, one of the limitations of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide. One area of research is the development of more effective formulations of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide and the signaling pathways through which it exerts its therapeutic effects. Moreover, further studies are needed to investigate the efficacy of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide in various disease models and to explore its potential use in combination with other drugs.
Métodos De Síntesis
The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide involves the reaction of 2-(2-ethoxy-4-formylphenoxy) acetic acid with N-(1-phenylethyl)amine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Chen et al., 2017). The reaction proceeds at room temperature and yields 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models (Chen et al., 2017). Moreover, 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has been found to have a protective effect on neuronal cells against oxidative stress-induced damage (Li et al., 2018). 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer (Zhang et al., 2019).
Propiedades
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-18-11-15(12-21)9-10-17(18)24-13-19(22)20-14(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHYDPIYPJZREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

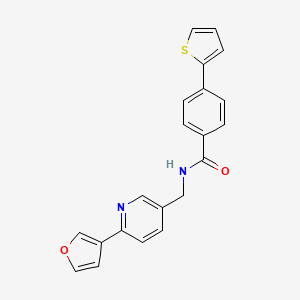
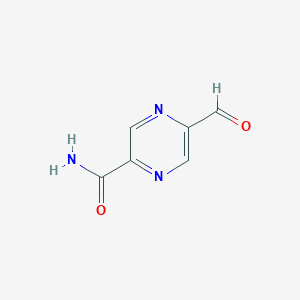
![1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea](/img/structure/B2740175.png)
![(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2740176.png)
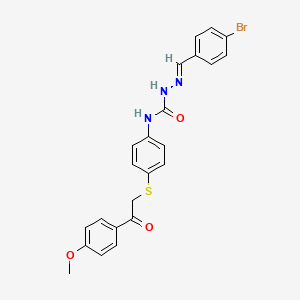
![1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2740180.png)

![10-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2740182.png)
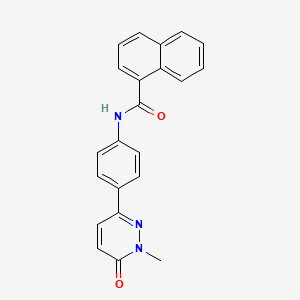
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2740185.png)
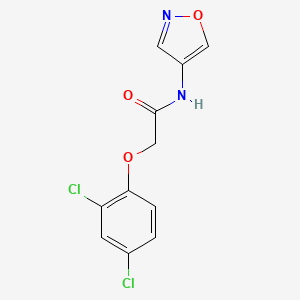
![3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2740190.png)
![Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate](/img/structure/B2740193.png)
